4-Bromobutyl 2-bromoacetate

Description

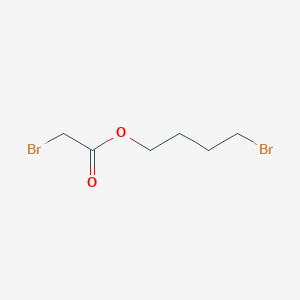

Structure

3D Structure

Properties

IUPAC Name |

4-bromobutyl 2-bromoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Br2O2/c7-3-1-2-4-10-6(9)5-8/h1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGAGIIBZSLWICB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCBr)COC(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromobutyl 2 Bromoacetate

Direct Synthesis Approaches

Direct synthesis methods primarily involve the cleavage of a cyclic ether followed by bromoacetylation. This approach offers an efficient pathway to the desired dibromoester.

The formation of 4-bromobutyl 2-bromoacetate was notably observed as a major product during a study focused on the synthesis of annulated 4-alkylidenebutenolides from diosphenols. tandfonline.com In that investigation, the bromoacetylation of a diosphenol using bromoacetyl bromide in tetrahydrofuran (B95107) (THF) unexpectedly yielded 4-bromobutyl 2-bromoacetate. tandfonline.com This discovery prompted a more detailed investigation into the reactivity of bromoacetyl bromide with THF itself. It was found that treating bromoacetyl bromide with an excess of THF directly produces 4-bromobutyl 2-bromoacetate in a near-quantitative yield. tandfonline.com The reaction involves the cleavage of the THF ring by the acyl bromide. tandfonline.comresearchgate.net

Table 1: Synthesis of 4-Bromobutyl 2-bromoacetate from THF

| Reactants | Solvent | Reaction Conditions | Yield | Reference |

| Bromoacetyl bromide, Tetrahydrofuran (THF) | Tetrahydrofuran (excess) | Not specified | ~99% | tandfonline.com |

This reaction highlights a versatile method for creating a bifunctional molecule with two bromo-substituents that can be used for further selective synthetic modifications. tandfonline.com

While a similar dibromoester, 2-bromoethyl 2-bromoacetate, was previously synthesized from ethylenebromohydrin and bromoacetyl bromide, the direct synthesis of 4-bromobutyl 2-bromoacetate relies on a four-carbon backbone. tandfonline.com The most direct route documented is the cleavage of the four-carbon cyclic ether, tetrahydrofuran (THF), by bromoacetyl bromide. tandfonline.comresearchgate.net This process is an effective ether cleavage reaction that results in the formation of the corresponding haloester. While such cleavages of THF by acyl halides are often promoted by catalysts, the reaction with bromoacetyl bromide proceeds efficiently without one. tandfonline.com

Convergent and Divergent Synthetic Strategies

Convergent strategies for synthesizing 4-bromobutyl 2-bromoacetate involve the separate preparation of key intermediates which are then combined. These methods typically center around derivatives of 4-bromobutanol and 2-bromoacetic acid.

A primary convergent strategy involves the esterification of 4-bromobutanol with a derivative of 2-bromoacetic acid, such as bromoacetyl bromide. This standard esterification reaction connects the two key fragments to form the final product.

The precursor, 4-bromobutanol, can be synthesized by treating tetrahydrofuran with hydrogen bromide. sci-hub.se Once obtained, 4-bromobutanol can be reacted with bromoacetyl bromide or bromoacetic acid (often with an acid catalyst) to yield 4-bromobutyl 2-bromoacetate.

Table 2: Properties of Key Precursors

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Reference |

| 4-Bromobutanol | C₄H₉BrO | 153.02 | 80-82 /13 mmHg | sci-hub.se |

| Bromoacetyl bromide | C₂H₂Br₂O | 201.84 | 147-150 | tandfonline.com |

| 2-Bromoacetic acid | C₂H₃BrO₂ | 138.95 | 208 | orgsyn.org |

This approach focuses on the preparation and use of activated forms of 2-bromoacetic acid. 2-Bromoacetic acid itself can be prepared by the direct bromination of acetic acid, often using red phosphorus as a catalyst to form the intermediate bromoacetyl bromide. orgsyn.org It can also be synthesized by reacting chloroacetic acid with hydrogen bromide at elevated temperatures. orgsyn.org

Once prepared, 2-bromoacetic acid can be converted into various esters, which can then be used in subsequent reactions. For example:

Ethyl bromoacetate (B1195939) is synthesized by the esterification of crude bromoacetic acid with ethanol (B145695) in the presence of benzene, which acts as an azeotroping agent to remove water. orgsyn.org

2-Methoxyethyl 2-bromoacetate is formed by refluxing bromoacetic acid with 2-methoxyethanol (B45455) in toluene (B28343) with p-toluenesulfonic acid (PTSA) as a catalyst. researchgate.net

tert-Butyl bromoacetate can be synthesized by reacting bromoacetic acid with tert-butyl acetate (B1210297) in the presence of a strong acid ion exchange resin. google.com

These bromoacetate esters are versatile reagents for introducing the bromoacetyl group into other molecules. alfa-chemistry.com For the synthesis of the target compound, an activated 2-bromoacetic acid derivative would be reacted with 4-bromobutanol.

Catalytic Considerations in 4-Bromobutyl 2-Bromoacetate Synthesis

While the direct synthesis of 4-bromobutyl 2-bromoacetate from THF and bromoacetyl bromide proceeds efficiently without a catalyst, related transformations often employ catalytic systems to enhance reaction rates and yields. tandfonline.com

Ether Cleavage: The cleavage of cyclic ethers like THF by acyl halides can be catalyzed by various agents, including zinc metal, sodium iodide, samarium triiodide, magnesium iodide, and chlorides of titanium(II), tin(II), cobalt(II), and zinc. tandfonline.com

Esterification: The esterification of an alcohol (like 4-bromobutanol) with a carboxylic acid (like 2-bromoacetic acid) is typically catalyzed by a strong acid. For instance, p-toluenesulfonic acid (PTSA) is used in the synthesis of 2-methoxyethyl 2-bromoacetate. researchgate.net Solid acid catalysts, such as a strong acid ion exchange resin, have also been employed effectively in the synthesis of tert-butyl bromoacetate. google.com

Friedel-Crafts Acylation: In other contexts, reactions involving bromoacetyl bromide, such as Friedel-Crafts acylations, utilize Lewis acid catalysts like aluminum chloride or boron trifluoride ethyl ether complex. google.com

Table 3: Catalysts in Related Synthetic Reactions

| Catalyst | Reaction Type | Example Application | Reference |

| Zinc, NaI, SmI₃, MgI₂, etc. | Ether Cleavage | Cleavage of THF by acyl halides | tandfonline.com |

| p-Toluenesulfonic acid (PTSA) | Esterification | Synthesis of 2-methoxyethyl 2-bromoacetate | researchgate.net |

| Strong acid ion exchange resin | Esterification | Synthesis of tert-butyl bromoacetate | google.com |

| AlCl₃, BF₃·OEt₂ | Friedel-Crafts Acylation | Acylation with bromoacetyl bromide | google.com |

Chemical Reactivity and Mechanistic Pathways of 4 Bromobutyl 2 Bromoacetate

Nucleophilic Substitution Reactions at the Bromobutyl Moiety

The 4-bromobutyl portion of the molecule readily participates in nucleophilic substitution reactions, typical of a primary alkyl halide. These transformations primarily follow an SN2 mechanism, where a nucleophile attacks the carbon atom, displacing the bromide leaving group. sinica.edu.twlibretexts.org

The bromobutyl moiety serves as an effective four-carbon electrophilic unit for alkylating various nucleophiles. Extensive research on the analogous compound, 4-bromobutyl acetate (B1210297), particularly in the synthesis of nucleoside and heterocyclic analogues, provides significant insight into the expected reactivity of 4-Bromobutyl 2-bromoacetate. guidechem.com

In the alkylation of ambident nucleophiles, such as those found in pyrimidine (B1678525) or quinoxaline (B1680401) systems, the reaction's regioselectivity (e.g., N-alkylation versus O-alkylation) is a critical consideration. researchgate.netnih.gov The choice of solvent and base can significantly influence the outcome. For instance, studies on the alkylation of 2-(methylsulfanyl)-6-(polyfluoroalkyl)pyrimidin-4(3H)-ones with 4-bromobutyl acetate show that polar aprotic solvents tend to favor the formation of the O-alkylated isomer, while less polar solvents like dioxane favor N-alkylation. researchgate.net In other systems, such as with 2-oxonicotinonitriles, N-alkylation is often the major pathway observed when using 4-bromobutyl acetate. nih.gov This selective alkylation is fundamental in the synthesis of modified nucleosides and other biologically relevant molecules. nih.govjart.mascispace.com

While the primary carbon of the bromobutyl group is not a stereocenter, its reaction with a chiral nucleophile via an SN2 mechanism would proceed with a defined stereochemical outcome. The SN2 pathway involves a backside attack by the nucleophile, resulting in an inversion of configuration if the reaction were to occur at a chiral center. libretexts.org When alkylating existing chiral molecules like nucleosides, this predictable stereochemistry is crucial for maintaining the desired three-dimensional structure of the final product. nih.gov

Table 1: Regioselectivity in Alkylation Reactions with 4-Bromobutyl Acetate

| Nucleophilic Substrate | Reagent | Solvent/Base | Major Product | Reference |

|---|---|---|---|---|

| 2-(Methylsulfanyl)-6-(polyfluoroalkyl)pyrimidin-4(3H)-one | 4-bromobutyl acetate | Polar aprotic solvent | O-alkylation | researchgate.net |

| 2-(Methylsulfanyl)-6-(polyfluoroalkyl)pyrimidin-4(3H)-one | 4-bromobutyl acetate | Dioxane | N-alkylation | researchgate.net |

| 6-Aryl-4-phenyl-2-oxonicotinonitrile | 4-bromobutyl acetate | Acetone / K₂CO₃ | N-alkylation | nih.gov |

| 3-Methyl-2-thioxo-1,2-dihydroquinoxaline | 4-bromobutyl acetate | K₂CO₃ | S-alkylation | nih.gov |

The primary alkyl bromide is a versatile handle for introducing a wide array of functional groups into the molecule. solubilityofthings.comacs.org Through nucleophilic substitution, the bromine atom can be replaced by various nucleophiles to yield a diverse set of derivatives. ub.edu This functional group interconversion is a cornerstone of synthetic organic chemistry, allowing for the construction of more complex molecular architectures. fiveable.me

Common transformations include:

Alcohols: Reaction with hydroxide (B78521) ions (e.g., NaOH) yields the corresponding alcohol, 4-hydroxybutyl 2-bromoacetate. solubilityofthings.com

Ethers: Williamson ether synthesis, using an alkoxide (RO⁻), converts the bromide to an ether.

Amines: Treatment with ammonia (B1221849) or primary/secondary amines leads to the formation of primary, secondary, or tertiary amines, respectively. solubilityofthings.com

Azides: Sodium azide (B81097) (NaN₃) readily displaces the bromide to form an alkyl azide, a precursor for amines via reduction or for triazoles via cycloaddition.

Nitriles: Cyanide ions (e.g., NaCN) introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Thioethers: Thiolates (RS⁻) react to form thioethers (sulfides). organic-chemistry.org

Reactions Involving the 2-Bromoacetate Moiety

The 2-bromoacetate portion of the molecule contains two reactive sites: the electrophilic carbon bearing the α-bromine and the ester carbonyl group.

The bromine atom on the α-carbon of the ester is significantly more reactive towards SN2 substitution than the bromine on the butyl chain. libretexts.org This enhanced reactivity is due to the adjacent electron-withdrawing carbonyl group, which stabilizes the transition state of the SN2 reaction, thereby lowering the activation energy. libretexts.org Primary α-halogenated carbonyls exhibit SN2 reaction rates that are substantially greater than those of corresponding primary alkyl halides. libretexts.org

This high reactivity makes the α-bromoester an excellent electrophile for forming new bonds with a wide variety of nucleophiles. cymitquimica.comontosight.ai A classic example showcasing the utility of α-bromo esters is the Reformatsky reaction . In this process, the α-bromo ester reacts with metallic zinc to form an organozinc intermediate, which then adds to an aldehyde or ketone to produce a β-hydroxy ester after workup. testbook.comdoubtnut.com This reaction is a reliable method for carbon-carbon bond formation. researchgate.net

Beyond the Reformatsky reaction, the α-bromine can be displaced by numerous other nucleophiles, making it a key intermediate for synthesizing α-substituted esters, which are precursors to compounds like α-hydroxy acids and α-amino acids. libretexts.org

The ester linkage in 4-Bromobutyl 2-bromoacetate is susceptible to cleavage through hydrolysis. This reaction can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: Heating the ester with water in the presence of a strong acid catalyst results in an equilibrium with the products: bromoacetic acid and 4-bromobutanol. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where a stoichiometric amount of a base, such as sodium hydroxide, is used. The reaction yields an alcohol (4-bromobutanol) and the salt of the carboxylic acid (sodium bromoacetate). libretexts.org

Transesterification is another important reaction of the ester group. It involves the conversion of one ester into another by exchanging the alkoxy group. masterorganicchemistry.com When 4-Bromobutyl 2-bromoacetate is treated with a different alcohol (R'OH) under either acidic or basic conditions, the 4-bromobutanol moiety can be displaced, leading to the formation of a new bromoacetate (B1195939) ester (R'O-C(O)CH₂Br) and releasing 4-bromobutanol. researchgate.net The reaction is typically driven to completion by using the new alcohol as the solvent. masterorganicchemistry.com

Dual Reactivity and Cascade Reactions

The presence of two electrophilic centers with distinct reactivities makes 4-Bromobutyl 2-bromoacetate a prime candidate for selective and cascade reactions. The higher reactivity of the α-bromoacetyl group compared to the primary bromobutyl group allows for sequential functionalization. libretexts.org A nucleophile can be directed to react preferentially at the α-position under milder conditions, leaving the bromobutyl group intact for a subsequent, different transformation.

This differential reactivity enables the design of cascade reactions. For example, a bifunctional reagent could first react at the α-position, followed by an intramolecular cyclization where the newly introduced functionality attacks the terminal bromine of the butyl chain, forming a cyclic compound.

Interestingly, the formation of 4-Bromobutyl 2-bromoacetate itself can result from a cascade-like reaction. It has been reported as the major product when bromoacetyl bromide is used in tetrahydrofuran (B95107) (THF), where the reagent effects the cleavage of the cyclic ether (THF) to generate the bifunctional product in high yield. tandfonline.com This demonstrates the potential for complex transformations involving the reactive components that constitute the molecule.

Table of Mentioned Compounds

| Compound Name |

|---|

| 4-Bromobutyl 2-bromoacetate |

| 4-bromobutyl acetate |

| 2-(Methylsulfanyl)-6-(polyfluoroalkyl)pyrimidin-4(3H)-one |

| Dioxane |

| 2-Oxonicotinonitrile |

| 3-Methyl-2-thioxo-1,2-dihydroquinoxaline |

| 6-(β-methoxyethoxy)guanine |

| 4-hydroxybutyl 2-bromoacetate |

| Sodium azide |

| Sodium cyanide |

| Aldehyde |

| Ketone |

| β-hydroxy ester |

| Zinc |

| α-hydroxy acid |

| α-amino acid |

| Bromoacetic acid |

| 4-bromobutanol |

| Sodium bromoacetate |

| Sodium hydroxide |

| Bromoacetyl bromide |

Mechanistic Studies: Experimental and Computational Insights

The reactivity of 4-bromobutyl 2-bromoacetate is governed by the two distinct electrophilic centers within its structure: the primary carbon atom bonded to bromine in the butyl chain and the alpha-carbon atom in the bromoacetate group. Understanding the mechanistic pathways through which this bifunctional molecule reacts is crucial for its application in organic synthesis. Both nucleophilic substitution and radical-mediated processes can be initiated at these sites, and their mechanisms have been elucidated through a combination of experimental and computational studies on analogous systems.

Elucidation of SN2 Processes (drawing parallels from cleavage reactions involving related bromoacetates)

The bimolecular nucleophilic substitution (SN2) reaction is a fundamental process in organic chemistry, characterized by a single, concerted step where a nucleophile attacks an electrophilic carbon, and a leaving group departs simultaneously. youtube.com This mechanism results in an inversion of stereochemistry at the reaction center and follows second-order kinetics, with the rate being dependent on the concentrations of both the substrate and the nucleophile. masterorganicchemistry.comlibretexts.org The transition state of an SN2 reaction involves a five-coordinate carbon atom with a trigonal bipyramidal geometry. masterorganicchemistry.comlibretexts.org

The structure of 4-bromobutyl 2-bromoacetate contains two potential sites for SN2 reactions. The primary alkyl bromide (–CH₂Br) is sterically unhindered and thus highly susceptible to backside attack by nucleophiles, a characteristic feature of SN2 reactions where less substituted substrates react faster. youtube.comlibretexts.org The α-bromoacetyl moiety (–COCH₂Br) also provides a reactive electrophilic center.

Computational studies have provided significant insights into the energetics and transition states of SN2 reactions involving species related to 4-bromobutyl 2-bromoacetate. Ab initio molecular orbital theory has been used to investigate the SN2 displacement of chloride ions from various alkyl chlorides by acetate ions. pnas.org These theoretical calculations reveal that while the reactions are less exothermic compared to those with a stronger nucleophile like hydroxide, they proceed through a well-defined transition state with a significant energy barrier in polar solvents. pnas.org

| Reactants (Gas Phase) | Nucleophile | Reaction Exothermicity (kcal/mol) | Central Barrier (kcal/mol) |

| CH₃Cl | CH₃CO₂⁻ | ~11 | > 0 (higher than reactants) |

| CH₃Cl | HO⁻ | ~50 | < 0 (lower than reactants) |

| This table presents comparative computational data for gas-phase SN2 reactions, illustrating the difference in energetics between acetate and hydroxide nucleophiles. The central barrier is calculated from the initial ion-molecule complex. Data sourced from PNAS. pnas.org |

Experimental parallels for the reactivity of 4-bromobutyl 2-bromoacetate can be drawn from ether cleavage reactions. For instance, 4-bromobutyl bromoacetate is formed in nearly quantitative yield from the reaction of tetrahydrofuran (THF) with bromoacetyl bromide. tandfonline.com The mechanism for this type of cyclic ether cleavage with a Lewis acid and an acid anhydride (B1165640) is recognized as an SN2 process, where a bromide ion attacks one of the ether's α-carbons, leading to the opening of the ring. sci-hub.se This demonstrates the facility of SN2 attack on a four-carbon chain to yield a bromobutyl derivative. Furthermore, the synthesis of esters from alkyl halides and carboxylate ions, such as sodium acetate, is a classic example of an SN2 reaction, providing a model for how the bromobutyl portion of the molecule would react with carboxylate nucleophiles. orgosolver.com

Understanding Electron Transfer Processes in Photocatalysis (general principles applicable to halogenated compounds)

Photoredox catalysis harnesses the energy of light to initiate chemical reactions via photoinduced electron transfer (PET). nih.govcsbsju.edu In this process, a photocatalyst absorbs a photon, promoting an electron to a higher energy orbital. csbsju.edu This excited state can act as a powerful reducing agent, capable of transferring the high-energy electron to a suitable acceptor molecule. nih.gov

For halogenated organic compounds, this process typically involves a single-electron transfer (SET) from the excited photocatalyst to the substrate. researchgate.netfrontiersin.org This transfer of an electron into an antibonding orbital of the halogenated compound leads to the dissociative cleavage of the carbon-halogen (C-X) bond. researchgate.net The result is the formation of a carbon-centered radical and a halide anion, providing a pathway to activate otherwise stable molecules under mild conditions. researchgate.netresearchgate.net

The general mechanism can be summarized in the following steps:

| Step | Process | Description |

| 1 | Light Absorption | The photocatalyst (PC) absorbs a photon of light to form an excited state (PC). |

| 2 | Single Electron Transfer (SET) | The excited photocatalyst (PC) transfers an electron to the halogenated substrate (R-X). |

| 3 | Bond Cleavage | The resulting radical anion ([R-X]•⁻) undergoes rapid fragmentation to form a carbon radical (R•) and a halide anion (X⁻). |

| 4 | Radical Reaction | The carbon radical (R•) engages in subsequent reactions (e.g., hydrogen atom abstraction, coupling) to form the final product. |

| 5 | Catalyst Regeneration | The oxidized photocatalyst (PC⁺) is reduced by a sacrificial electron donor to regenerate the ground state catalyst (PC), completing the catalytic cycle. |

| This table outlines the general steps in a photocatalytic cycle for the dehalogenation of a generic halogenated compound (R-X). Sourced from principles described in various studies. nih.govcsbsju.eduresearchgate.net |

Mechanistic experiments involving related α-bromoacetates provide direct evidence for these pathways. Studies have shown that under irradiation with near-visible light (e.g., 370 nm LED), methyl α-bromoacetate undergoes homolytic cleavage of the C-Br bond. chemrxiv.orgnih.gov This process generates a bromine radical (Br•) and an acylmethyl radical (•CH₂CO₂Me), which can then participate in further synthetic transformations like the vicinal dibromination of alkenes. chemrxiv.orgnih.gov This highlights the susceptibility of the bromoacetate moiety in 4-bromobutyl 2-bromoacetate to photo-induced radical generation. The carbon radicals formed via these electron transfer processes are versatile intermediates for forming new chemical bonds. researchgate.net

Applications of 4 Bromobutyl 2 Bromoacetate As a Key Synthetic Building Block

Role in Heterocyclic Compound Synthesis

The construction of heterocyclic scaffolds is a cornerstone of medicinal chemistry, as these motifs are prevalent in a vast number of pharmaceuticals. merckmillipore.com 4-Bromobutyl 2-bromoacetate serves as a valuable precursor for creating diverse heterocyclic systems due to its ability to introduce a flexible four-carbon chain with a terminal reactive handle.

The synthesis of nucleoside analogues is of significant interest due to their potential as antiviral and anticancer agents. researchgate.netnih.gov Drawing parallels from the well-established use of 4-bromobutyl acetate (B1210297), 4-bromobutyl 2-bromoacetate is a promising reagent for creating more complex and potentially more potent nucleoside analogues. nih.gov

In a typical synthesis, the primary bromine of the bromobutyl moiety can be used to alkylate a nucleobase, such as a purine (B94841) or pyrimidine (B1678525) derivative. researchgate.net This reaction introduces the butoxy chain onto the heterocyclic core. The key advantage of using 4-bromobutyl 2-bromoacetate lies in the subsequent reactivity of the bromoacetate (B1195939) group. This second electrophilic site can be targeted by a variety of nucleophiles to introduce additional functionality, thereby allowing for the synthesis of a library of diverse analogues. For instance, after the initial alkylation, the bromoacetate can react with thiols, amines, or other nucleophiles to append side chains that can modulate the biological activity, solubility, or targeting specificity of the final compound. This two-step functionalization is a powerful strategy for lead optimization in drug discovery.

Research findings have shown that 4-bromobutyl acetate is effectively used in the alkylation of various heterocyclic systems, including pyridine-2-ones and quinoxalines, to produce acyclic nucleoside analogues. researchgate.netnih.gov The resulting acetate can then be hydrolyzed to the corresponding alcohol, which can be further modified. The use of 4-bromobutyl 2-bromoacetate would streamline this process by providing a more reactive handle for subsequent modifications.

Table 1: Comparison of 4-Bromobutyl Acetate and 4-Bromobutyl 2-Bromoacetate in Nucleoside Analogue Synthesis

| Feature | 4-Bromobutyl Acetate | 4-Bromobutyl 2-Bromoacetate |

| Initial Reaction | Alkylation of nucleobase via the bromobutyl group. researchgate.netnih.gov | Alkylation of nucleobase via the bromobutyl group. |

| Secondary Functionalization | Hydrolysis of the acetate to an alcohol, followed by further reactions. | Direct nucleophilic substitution of the bromoacetyl group. |

| Reactivity of Second Site | The acetate is relatively unreactive and requires deprotection. | The α-bromo ester is a highly reactive electrophile. |

| Synthetic Efficiency | Multi-step process for diversification. | Potentially a more direct route to diverse analogues. |

Phthalazine (B143731) derivatives are known to exhibit a wide range of pharmacological activities, including anticancer and antimicrobial properties. longdom.orgekb.eg The synthesis of novel phthalazine-based compounds is an active area of research. 4-Bromobutyl acetate has been employed in the synthesis of phthalazine nucleoside analogues by alkylating phthalazine-1(2H)-thione or -selenone. mdpi.com

Following a similar strategy, 4-bromobutyl 2-bromoacetate can be used to introduce a functionalized side chain onto the phthalazine core. The initial alkylation would proceed at the sulfur or selenium atom of the phthalazine heterocycle, driven by the reactivity of the primary alkyl bromide. The resulting intermediate, now bearing a bromoacetyl-terminated side chain, is primed for further synthetic transformations. This could involve intramolecular cyclization to form novel fused heterocyclic systems or reaction with external nucleophiles to introduce diverse substituents. The ability to perform a second, distinct chemical transformation on the phthalazine scaffold opens up new avenues for creating structurally complex and potentially bioactive molecules.

"Privileged scaffolds" are molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable in drug discovery. nih.govmpg.de Bifunctional building blocks like 4-bromobutyl 2-bromoacetate are ideal tools for constructing such scaffolds. frontiersin.org The differential reactivity of the two electrophilic centers can be exploited to build complex heterocyclic systems in a controlled manner.

For example, one end of the molecule could be used to anchor to a starting heterocycle, while the other end is used to close a new ring. This strategy can be applied to the synthesis of a variety of N-heterocycles, O-heterocycles, and S-heterocycles. researchgate.net The four-carbon spacer provides flexibility, allowing for the formation of 5-, 6-, or 7-membered rings, which are common in bioactive molecules. The bromoacetyl group, in particular, is a versatile handle for cyclization reactions, as it can react with a wide range of nucleophiles, including amines, thiols, and carbanions.

Table 2: Potential Heterocyclic Scaffolds from 4-Bromobutyl 2-Bromoacetate

| Starting Material | Potential Heterocyclic Scaffold | Reaction Strategy |

| Diamine | Piperazinone | Sequential N-alkylation and N-acylation |

| Amino-thiol | Thiomorpholinone | Sequential N-alkylation and S-acylation |

| Amino-alcohol | Morpholinone | Sequential N-alkylation and O-acylation |

| Dithiol | 1,4-Dithiepane | Sequential S-alkylation and S-acylation |

Introduction of Bifunctional Scaffolds in Organic Synthesis (e.g., for selective extension of the carbon chain)

Bifunctional reagents are powerful tools in organic synthesis as they allow for the rapid construction of complex molecules from simpler starting materials. iupac.orgnih.govthieme-connect.com 4-Bromobutyl 2-bromoacetate is a prime example of a bifunctional electrophile, where the two bromine atoms have different reactivities. researchgate.netthieme-connect.com The bromine atom on the butyl chain is a primary alkyl halide, which is moderately reactive towards nucleophiles. In contrast, the bromine atom of the bromoacetyl group is an α-halo ketone, which is significantly more reactive.

This difference in reactivity allows for selective, stepwise reactions. A less reactive nucleophile can be used to displace the primary bromide, leaving the bromoacetyl group intact for a subsequent transformation with a more reactive nucleophile. This selective reactivity is highly valuable for the controlled, stepwise extension of carbon chains and the introduction of multiple functional groups. For example, it can be used in the synthesis of complex natural products or in the construction of linkers for antibody-drug conjugates or PROTACs. marcherin.beenamine.netresearchgate.net

Contributions to Complex Molecule Synthesis and Diversification

The synthesis of complex molecules often relies on the use of versatile building blocks that can be used to connect different molecular fragments. bohrium.comgoogle.com 4-Bromobutyl 2-bromoacetate can act as a flexible linker, enabling the connection of two different molecular entities. This is particularly useful in combinatorial chemistry and diversity-oriented synthesis, where the goal is to create large libraries of related compounds for biological screening.

The general strategy involves reacting one end of the 4-bromobutyl 2-bromoacetate with one molecular fragment, and the other end with a second fragment. The flexibility of the four-carbon chain and the differential reactivity of the two electrophilic sites provide a high degree of control over the synthesis. This approach can be used to synthesize a wide range of complex molecules, including peptides, peptidomimetics, and other oligomeric structures.

Potential in Polymer Chemistry and Materials Science (general concept based on related bromobutyl compounds)

Brominated butyl rubbers are important industrial polymers known for their low gas permeability and high damping properties. scribd.comganpatiexim.com The bromine atoms on the polymer backbone provide reactive sites for cross-linking and functionalization. collectionscanada.gc.caiaea.orgkglmeridian.com By analogy, 4-bromobutyl 2-bromoacetate has the potential to be a valuable monomer or chain transfer agent in polymer chemistry.

The bromobutyl group could be used to initiate or participate in polymerization reactions, such as atom transfer radical polymerization (ATRP), to create polymers with a defined molecular weight and low dispersity. The bromoacetyl group, being more reactive, could then be used for post-polymerization modification. This would allow for the synthesis of functional polymers with tailored properties. For example, the bromoacetyl groups could be used to attach biomolecules, fluorescent dyes, or other functional moieties to the polymer backbone, leading to new materials for applications in drug delivery, diagnostics, and coatings.

Spectroscopic Characterization and Structural Elucidation of 4 Bromobutyl 2 Bromoacetate and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive tool for elucidating the carbon-hydrogen framework of a molecule. For 4-bromobutyl 2-bromoacetate, both ¹H and ¹³C NMR provide critical data for its structural verification.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of the related compound, 4-bromobutyl acetate (B1210297), the proton signals would be expected to appear at specific chemical shifts, influenced by their local electronic environments. chemicalbook.com The methylene (B1212753) protons adjacent to the bromine atom would be deshielded, appearing at a downfield chemical shift. Similarly, the methylene protons adjacent to the ester oxygen would also be shifted downfield. The acetyl methyl protons would appear as a singlet in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For a compound like 4-bromobutyl 2-bromoacetate, distinct signals would be observed for the carbonyl carbon of the ester, the two carbons bonded to bromine, the two carbons bonded to oxygen, and the methyl carbon. The chemical shifts of these carbons are indicative of their functionalization. nih.govwits.ac.za For instance, the carbonyl carbon would appear significantly downfield due to the electron-withdrawing nature of the two oxygen atoms.

Table 1: Representative ¹H NMR and ¹³C NMR Data for Related Compounds

| Compound | Nucleus | Chemical Shift (δ) ppm |

|---|---|---|

| 4-bromobutyl(triethyl)ammonium bromide | ¹H NMR (DMSO) | 3.66-3.56 (m, 2H), 3.33- 3.20 (m, 8H), 2.22-2.11 (m, 2H), 1.18 (t, J = 7.2 Hz, 9H) cardiff.ac.uk |

| 4-bromobutyl(triethyl)ammonium bromide | ¹³C NMR (DMSO) | 55.15, 52.73, 35.10, 32.92, 31.16, 24.95, 7.63 cardiff.ac.uk |

| 4-(4-bromobutyl)-7-hydroxy-2H-chromen-2-one | ¹H NMR (DMSO-d₆) | 10.05 (s, 1H), 7.66 (d, 2H, J = 8.9 Hz), 6.80 (dd, 1H, J₁ = 8.9 Hz, J₂ = 2.4 Hz), 6.71 (d, 1H, J = 2.4 Hz), 6.10 (s, 1H), 3.59 (t, 2H, J = 6.7 Hz), 2.77 (t, 2H, J = 7.6 Hz), 1.88–1.94 (m, 2H), 1.70–1.76 (m, 2H) rsc.org |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable insights into the functional groups present in a molecule. edinst.comspectroscopyonline.com These methods are complementary and can be used to identify specific bonds and their vibrational modes. americanpharmaceuticalreview.com

Infrared (IR) Spectroscopy: The IR spectrum of 4-bromobutyl 2-bromoacetate would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ester functional group, typically appearing in the region of 1735-1750 cm⁻¹. researchgate.net Other significant peaks would include C-O stretching vibrations and C-H stretching and bending vibrations. In a derivative containing an amide group, a characteristic C=O stretching band for the amide would also be present. nih.gov

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information to IR spectroscopy. edinst.com For 4-bromobutyl 2-bromoacetate, Raman scattering would be expected for the C-C backbone and C-H bonds. The presence of bromine would also influence the Raman spectrum.

Table 2: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Ester C=O | Stretch | 1750 - 1735 researchgate.net |

| Amide C=O | Stretch | ~1650 |

| C-O | Stretch | 1300 - 1000 |

| C-Br | Stretch | 600 - 500 |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. libretexts.org

For 4-bromobutyl 2-bromoacetate, the mass spectrum would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two bromine atoms, each having two major isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), the molecular ion peak would appear as a characteristic cluster of peaks (M⁺, [M+2]⁺, and [M+4]⁺) with a specific intensity ratio. savemyexams.comdocbrown.info

Common fragmentation pathways for esters include the loss of the alkoxy group (-OR) and rearrangements. libretexts.org In the case of 4-bromobutyl 2-bromoacetate, fragmentation could involve cleavage of the C-O bond of the ester, loss of a bromine atom, or cleavage of the butyl chain. arizona.eduyoutube.com The resulting fragment ions provide a fingerprint that aids in the identification of the molecule.

High-Resolution Chromatography-Mass Spectrometry (GC-MS, LC-MS) for Purity and Identification

Combining chromatography with mass spectrometry enhances the analytical power for separating and identifying components in a mixture. lcms.cznih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds like 4-bromobutyl 2-bromoacetate. uab.edu The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides a mass spectrum for identification. The retention time from the GC and the mass spectrum together offer a high degree of confidence in the compound's identity. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile derivatives of 4-bromobutyl 2-bromoacetate, LC-MS is the preferred method. mdpi.com The liquid chromatograph separates the components of a mixture in the liquid phase before they are introduced into the mass spectrometer for analysis. cardiff.ac.ukulisboa.pt This technique is particularly useful for analyzing more complex derivatives or reaction mixtures.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 4-Bromobutyl 2-bromoacetate |

| 4-Bromobutyl acetate |

| 4-bromobutyl(triethyl)ammonium bromide |

| 4-(4-bromobutyl)-7-hydroxy-2H-chromen-2-one |

| O-(4-Bromobutyl)-tocopherol |

| N-(4-bromobutyl)-phthalimide |

| 4-Nitrophenyl Bromoacetate (B1195939) |

| Ethyl 4-Bromobutyrate |

| 2-oxonicotinonitriles |

Computational and Theoretical Investigations on 4 Bromobutyl 2 Bromoacetate

Quantum Chemical Calculations of Electronic Properties (e.g., HOMO-LUMO energy gap, molecular orbitals)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to determining the electronic properties of a molecule. mdpi.comscirp.org These calculations provide optimized molecular geometry and reveal the distribution and energies of molecular orbitals.

The most critical of these orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often called frontier molecular orbitals. researchgate.net The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a vital parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.comresearchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

A small HOMO-LUMO gap indicates that a molecule is more reactive and less stable, as the molecule can undergo electronic transitions more easily. researchgate.net

For 4-bromobutyl 2-bromoacetate, the HOMO would likely be localized around the bromine and oxygen atoms, which have lone pairs of electrons. The LUMO would be expected to be centered on the antibonding σ* orbitals of the C-Br bonds, which are the primary sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule, allowing for the prediction of its reactive sites. uni-muenchen.de The MEP map displays regions of varying electrostatic potential on the molecular surface, typically using a color-coded scheme. uni-muenchen.de

Red regions indicate negative electrostatic potential, rich in electrons, and are characteristic of sites prone to electrophilic attack. For 4-bromobutyl 2-bromoacetate, these would be concentrated around the carbonyl and ester oxygen atoms.

Blue regions denote positive electrostatic potential, which is electron-poor and represents favorable sites for nucleophilic attack. mdpi.com These would be located around the carbon atoms bonded to the highly electronegative bromine atoms (CH₂Br and CH₂-O).

Green regions represent neutral or near-zero potential.

The MEP map for 4-bromobutyl 2-bromoacetate would clearly identify the two distinct electrophilic centers, providing a visual guide to its reactivity towards nucleophiles. uni-muenchen.de

Prediction of Reactivity and Stability Parameters (e.g., band gap energy)

From the calculated energies of the HOMO and LUMO orbitals, several global reactivity descriptors can be derived to quantify a molecule's reactivity and stability. researchgate.net The band gap energy is the fundamental HOMO-LUMO gap (ΔE). Other key parameters are calculated as follows:

| Parameter | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron distribution. It is directly related to the HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a higher value indicates greater reactivity. |

These parameters provide a quantitative framework for comparing the reactivity of 4-bromobutyl 2-bromoacetate with other compounds without needing direct experimental data. A lower chemical hardness (and thus a smaller band gap) would imply higher reactivity. researchgate.net

Computational Modeling of Reaction Pathways and Transition States (general to mechanistic studies)

Computational modeling is a powerful method for exploring the detailed step-by-step processes of chemical reactions. numberanalytics.comescholarship.org By mapping the potential energy surface of a reaction, researchers can identify intermediates, locate transition states, and calculate the activation energies required for a reaction to proceed. nih.gov

For 4-bromobutyl 2-bromoacetate, computational studies could model its reaction with various nucleophiles. Key areas of investigation would include:

Regioselectivity: Determining which of the two electrophilic carbons (the one in the bromoacetate (B1195939) moiety or the one in the bromobutyl chain) reacts preferentially with a given nucleophile.

Mechanism: Distinguishing between concerted (e.g., SN2) or stepwise reaction mechanisms.

Transition State Analysis: Calculating the geometry and energy of transition states. A computational study on the pyrolysis of the related isopropyl bromoacetate, for example, identified a non-planar six-membered cyclic transition state and calculated the corresponding energy barriers and reaction rates. nih.gov

Such mechanistic studies provide a deep understanding of the factors controlling reaction outcomes, enabling the optimization of reaction conditions for desired products. numberanalytics.com For a molecule with two reactive sites like 4-bromobutyl 2-bromoacetate, this predictive power is essential for its strategic use in chemical synthesis. researchgate.netnih.gov

Future Perspectives and Emerging Research Avenues

Development of Sustainable and Eco-Friendly Synthetic Routes for 4-Bromobutyl 2-Bromoacetate

The pursuit of green chemistry principles is reshaping the synthesis of chemical intermediates. chemistryjournals.net Traditional synthesis of 4-bromobutyl 2-bromoacetate typically involves esterification, which may use hazardous reagents and generate significant waste. tudelft.nl Future research is focused on developing more sustainable and eco-friendly synthetic routes that align with the principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents. chemistryjournals.net

Key areas of development include:

Alternative Solvents: Shifting from traditional volatile organic solvents to greener alternatives like water, ionic liquids, or supercritical fluids can dramatically reduce the environmental impact of the synthesis. chemistryjournals.net

Heterogeneous and Reusable Catalysts: The development of solid-supported or recyclable catalysts can simplify purification processes and minimize waste. For instance, a green synthesis for tert-butyl bromoacetate (B1195939) utilizes a reusable perfluorinated sulfonic resin catalyst, a strategy that could be adapted for 4-bromobutyl 2-bromoacetate to achieve high yields and purity while allowing for catalyst recovery and reuse. google.com

Energy-Efficient Methodologies: The adoption of microwave-assisted synthesis or biocatalysis presents opportunities to reduce energy consumption and reaction times. chemistryjournals.net Enzymatic reactions, such as those using lipases for esterification, operate under mild conditions and offer high specificity, providing a greener alternative to conventional acid-catalyzed methods. chemistryjournals.net

| Green Chemistry Approach | Potential Application to 4-Bromobutyl 2-bromoacetate Synthesis | Anticipated Benefits |

|---|---|---|

| Use of Greener Solvents | Replacing traditional organic solvents with ionic liquids or water-based systems. chemistryjournals.net | Reduced toxicity, lower environmental pollution, and enhanced safety. chemistryjournals.net |

| Reusable Catalysts | Employing solid-acid catalysts or reusable resins for the esterification step. google.com | Simplified product purification, reduced catalyst waste, and lower operational costs. google.com |

| Biocatalysis | Utilizing enzymes like lipases to catalyze the esterification of 4-bromobutyric acid and bromoacetic acid. chemistryjournals.net | High selectivity, mild reaction conditions, and reduced byproduct formation. chemistryjournals.net |

| Energy Efficiency | Implementing microwave-assisted heating to accelerate the reaction. chemistryjournals.net | Significantly shorter reaction times and lower energy consumption compared to conventional heating. chemistryjournals.net |

Exploration of Novel Catalytic Transformations Mediated by 4-Bromobutyl 2-Bromoacetate

The presence of two distinct bromo-functional groups makes 4-bromobutyl 2-bromoacetate a prime candidate for novel and complex catalytic transformations. While it is already used in alkylation and cross-coupling reactions, its full potential in modern catalytic chemistry is yet to be realized.

Future research will likely explore its utility in sophisticated, metal-catalyzed cross-coupling reactions. For example, recent advancements in nickel/photoredox co-catalyzed reactions have enabled the efficient coupling of α-bromo acetates with aldehydes. acs.org Applying such methodologies to 4-bromobutyl 2-bromoacetate could open pathways to synthesize complex molecules by selectively functionalizing one or both bromine atoms. This dual reactivity allows for sequential or one-pot multi-component reactions, providing a concise route to a variety of ketones and other functionalized molecules with high functional group tolerance. acs.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The fields of flow chemistry and automated synthesis are transforming chemical manufacturing and discovery by offering enhanced control, efficiency, and scalability. chemh.com The synthesis of 4-bromobutyl 2-bromoacetate and its subsequent use as a reagent are both highly amenable to these modern platforms.

Industrial production could be shifted to continuous flow processes, which often lead to higher yields, improved purity, and safer handling of reactive intermediates. Furthermore, 4-bromobutyl 2-bromoacetate is an ideal building block for automated synthesis platforms designed for the rapid generation of chemical libraries. Automated systems, which have revolutionized peptide and oligosaccharide synthesis, are now being applied to small molecules. google.combeilstein-journals.orgchemrxiv.org By integrating 4-bromobutyl 2-bromoacetate as a bifunctional linker or scaffold, these platforms can rapidly synthesize and screen large numbers of derivatives for applications in drug discovery and materials science, significantly accelerating the pace of innovation. chemh.comchemrxiv.org

Expansion of Applications in Chemical Biology and Advanced Materials Science

The unique structure of 4-bromobutyl 2-bromoacetate makes it a highly valuable tool in the interdisciplinary fields of chemical biology and materials science.

In Chemical Biology , the compound serves as a versatile reagent for modifying biomolecules to probe biological pathways. Its bifunctional nature is particularly suited for its use as a cross-linker or as a cleavable linker in bioconjugates. symeres.com Future applications could include the design of novel Antibody-Drug Conjugates (ADCs) or Proteolysis-Targeting Chimeras (PROTACs), where the linker's properties are critical for stability in circulation and efficient payload release at the target site. symeres.com The development of linkers that respond to specific stimuli, such as pH or reactive oxygen species, is a key area of research where derivatives of this compound could be employed. mdpi.comnih.gov

In Advanced Materials Science , 4-bromobutyl 2-bromoacetate can function as a monomer or co-monomer in polymerization processes. Its incorporation into polymer chains can introduce specific functionalities, leading to the development of advanced materials with tailored properties such as thermal stability, conductivity, or responsiveness to external stimuli. Future research may focus on creating functional polymers for electronics, drug delivery systems, or specialized coatings. chemscene.com

| Field | Emerging Application | Role of 4-Bromobutyl 2-bromoacetate |

|---|---|---|

| Sustainable Chemistry | Green Synthesis | Target compound for developing eco-friendly routes using biocatalysis or flow chemistry. chemistryjournals.netchemh.com |

| Catalysis | Photoredox Cross-Coupling | Bifunctional substrate for novel nickel-catalyzed reactions to create complex molecules. acs.org |

| Automated Chemistry | High-Throughput Synthesis | Building block for automated platforms to rapidly generate libraries of new compounds. chemrxiv.orgchemrxiv.org |

| Chemical Biology | Bioconjugate Linkers | Scaffold for developing cleavable linkers in ADCs and PROTACs. symeres.com |

| Materials Science | Functional Polymers | Monomer/cross-linker for synthesizing polymers with tailored electronic or biomedical properties. chemscene.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.